

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(4-Methylphenyl)benzamide**

Cat. No.: **B188535**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of **N-(4-Methylphenyl)benzamide**. This compound, a derivative of benzamide, has historical significance rooted in the development of fundamental organic reactions and continues to be a relevant scaffold in medicinal chemistry. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes the synthetic workflow, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction and Historical Context

The discovery of **N-(4-Methylphenyl)benzamide** is intrinsically linked to the development of one of the foundational methods for amide synthesis: the Schotten-Baumann reaction. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction provides a robust method for the acylation of amines with acid chlorides in the presence of a base.^{[1][2]} This reaction, often carried out under biphasic conditions with an aqueous base, efficiently produces amides and esters.^[1]

N-(4-Methylphenyl)benzamide, also known as p-tolylbenzamide, is a classic example of a product formed via this reaction, resulting from the condensation of p-toluidine and benzoyl chloride. Historically, the synthesis of such amides was crucial for the structural elucidation and

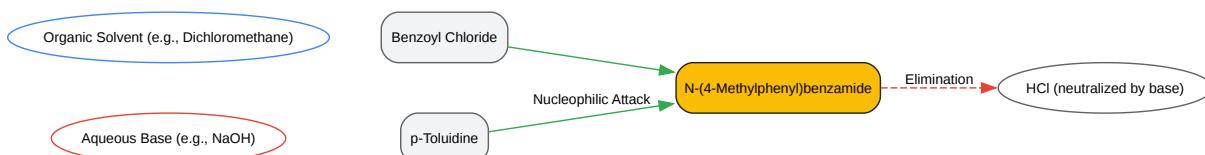
derivatization of amines and carboxylic acids. In contemporary research, the N-aryl benzamide moiety, exemplified by **N-(4-Methylphenyl)benzamide**, serves as a key structural motif in the design of biologically active molecules, including potential kinase inhibitors.

Physicochemical Properties

N-(4-Methylphenyl)benzamide is a white to off-white crystalline solid. Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the amide functional group. The presence of both a phenyl and a tolyl group contributes to its hydrophobic nature, resulting in good solubility in many organic solvents and limited solubility in water.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₃ NO	[3]
Molecular Weight	211.26 g/mol	[3]
CAS Number	582-78-5	[4]
Appearance	White to off-white crystalline solid	
Melting Point	158-162 °C	
Solubility	Soluble in ethanol and acetone; limited solubility in water.	
Density	~1.202 g/cm ³	


Table 2: Spectroscopic Data

Technique	Key Peaks/Shifts	Reference(s)
FTIR (cm^{-1})	~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), 1313 (C-N stretch), aromatic C=C and C-H bands.	[5]
^1H NMR (CDCl_3 , δ ppm)	~8.02 (s, 1H, NH), ~7.78 (d, 2H), ~7.67 (d, 2H), ~7.36 (t, 2H), ~7.27 (d, 2H), ~7.15 (m, 1H), ~2.43 (s, 3H, CH_3).	[6]
^{13}C NMR (CDCl_3 , δ ppm)	~165.9, ~142.4, ~138.2, ~132.2, ~129.5 (2C), ~129.1 (2C), ~127.2 (2C), ~124.5, ~120.4 (2C), ~21.6.	[6]

Synthesis of N-(4-Methylphenyl)benzamide

The most common and historically significant method for the synthesis of **N-(4-Methylphenyl)benzamide** is the Schotten-Baumann reaction between p-toluidine and benzoyl chloride.

Reaction Scheme

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of **N-(4-Methylphenyl)benzamide** via Schotten-Baumann Reaction.

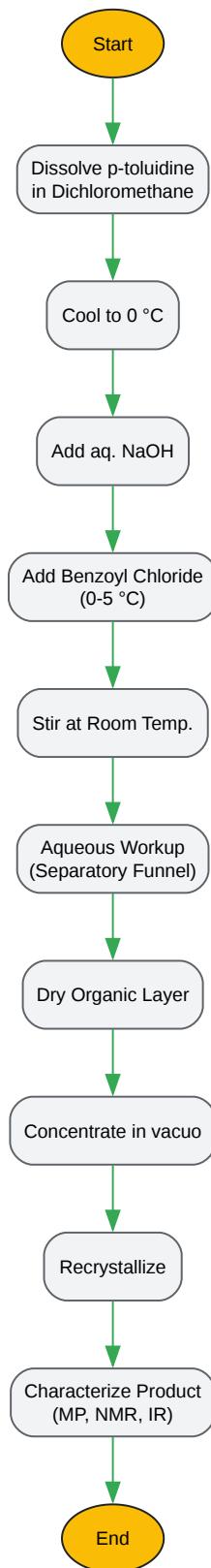
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **N-(4-Methylphenyl)benzamide** based on the principles of the Schotten-Baumann reaction.

Materials:

- p-Toluidine (1.0 equivalent)
- Benzoyl chloride (1.05 equivalents)
- 10% Aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Distilled water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or a hexane/ethyl acetate mixture for recrystallization

Equipment:


- Round-bottom flask or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Büchner funnel and filter paper
- Ice bath
- Rotary evaporator (optional)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
- Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0 eq.) to the stirred solution of p-toluidine.
- Acylation: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.05 eq.) dropwise from a dropping funnel over a period of 20-30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl (to remove any unreacted p-toluidine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to obtain pure **N-(4-Methylphenyl)benzamide** as a crystalline solid.
- Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **N-(4-Methylphenyl)benzamide**.

[Click to download full resolution via product page](#)

Fig. 2: Experimental Workflow for the Synthesis and Purification.

Conclusion

N-(4-Methylphenyl)benzamide is a compound with a rich history tied to the fundamental development of organic synthesis. Its straightforward preparation via the Schotten-Baumann reaction, coupled with its stable and versatile structure, has made it a valuable building block in various fields, most notably in the design of novel therapeutic agents. This technical guide has provided a consolidated resource on its historical context, physicochemical and spectroscopic properties, and a detailed, reproducible protocol for its synthesis, intended to aid researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 4. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188535#discovery-and-history-of-n-4-methylphenyl-benzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com